molecular formula C16H24 B1356761 1-Octyl-4-vinylbenzene CAS No. 46745-66-8

1-Octyl-4-vinylbenzene

Cat. No.: B1356761
CAS No.: 46745-66-8
M. Wt: 216.36 g/mol
InChI Key: HLRQDIVVLOCZPH-UHFFFAOYSA-N
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Description

1-Octyl-4-vinylbenzene is a chemical compound belonging to the family of alkylated styrenes. It is a colorless liquid with a molecular weight of 222.36 grams per mole and a boiling point of 250°C. This compound has been studied for its potential use in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octyl-4-vinylbenzene can be synthesized through the alkylation of styrene. The process involves the reaction of styrene with octyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Octyl-4-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: When heated with aqueous potassium permanganate under acidic conditions, this compound can be oxidized to form benzoic acids.

    Substitution: Electrophilic aromatic substitution reactions are common, where the vinyl group can be substituted with other functional groups.

    Reduction: The vinyl group can be hydrogenated to form 1-Octyl-4-ethylbenzene.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Oxidation: Benzoic acids.

    Substitution: Various substituted derivatives of this compound.

    Reduction: 1-Octyl-4-ethylbenzene.

Scientific Research Applications

1-Octyl-4-vinylbenzene has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Studied for its potential use in drug delivery systems due to its hydrophobic properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Octyl-4-vinylbenzene involves its interaction with molecular targets through its vinyl and octyl groups. The vinyl group can undergo polymerization reactions, while the octyl group provides hydrophobic interactions with other molecules. These interactions can influence the compound’s behavior in various chemical and biological systems.

Comparison with Similar Compounds

1-Octyl-4-vinylbenzene can be compared with other alkylated styrenes such as:

    1-Decyl-4-vinylbenzene: Similar in structure but with a longer alkyl chain, leading to different physical properties.

    1-Hexyl-4-vinylbenzene: Similar in structure but with a shorter alkyl chain, affecting its solubility and reactivity.

    1-Octyl-4-ethylbenzene: A reduced form of this compound, lacking the vinyl group and thus having different reactivity.

The uniqueness of this compound lies in its balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-ethenyl-4-octylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24/c1-3-5-6-7-8-9-10-16-13-11-15(4-2)12-14-16/h4,11-14H,2-3,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRQDIVVLOCZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30583-56-3
Record name Benzene, 1-ethenyl-4-octyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30583-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20591602
Record name 1-Ethenyl-4-octylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46745-66-8
Record name 1-Ethenyl-4-octylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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